molecular formula C7H9Cl2N3O B083734 2-Butoxy-4,6-dichloro-1,3,5-triazine CAS No. 13838-32-9

2-Butoxy-4,6-dichloro-1,3,5-triazine

Cat. No. B083734
CAS RN: 13838-32-9
M. Wt: 222.07 g/mol
InChI Key: ZTNVNAIEXWYGML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-trisubstituted 1,3,5-triazines, including derivatives similar to 2-Butoxy-4,6-dichloro-1,3,5-triazine, involves multiple steps using starting materials like 2,4,6-trichloro-1,3,5-triazine and various alcohols or phenols. For example, 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine can be synthesized in two steps using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol, showcasing the methodology that might be applied to the synthesis of 2-Butoxy-4,6-dichloro-1,3,5-triazine (Thorat, Bhong, & Karade, 2013).

Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives, including 2-Butoxy-4,6-dichloro-1,3,5-triazine, is characterized by a six-membered ring with nitrogen and carbon atoms. The structure of related compounds like 2,4,6-tris[di(tert-butoxycarbonyl)methylidene]-hexahydro-1,3,5-triazine has been studied using quantum chemistry, NMR, IR spectroscopy, and X-ray diffraction, showing the hexahydro-1,3,5-triazine form's stability due to intramolecular hydrogen bonds (Shastin et al., 2006).

Chemical Reactions and Properties

1,3,5-Triazine derivatives participate in a wide range of chemical reactions due to their reactive sites. For instance, the synthesis and utilization of 2,4,6-trisubstituted 1,3,5-triazines for chlorination and oxidation reactions have been documented. These compounds can undergo electrophilic addition and hydrolytic dissociation, leading to various derivatives with different substituents, showcasing their chemical versatility (Thorat, Bhong, & Karade, 2013).

Scientific Research Applications

  • Microbial Activity : Derivatives of 2-Butoxy-4,6-dichloro-1,3,5-triazine, such as bisaryl hydrazino-s-triazine derivatives, have been synthesized and found to exhibit microbial activity against gram-positive and gram-negative bacteria (Chaudhari, Patel, & Hathi, 2007); (Chaudhari, Hathi, & Patel, 2006).

  • Synthesis of 2-Oxazolines : 2-Acyloxy-4,6-dimethoxy-1,3,5-triazines, derived from carboxylic acids and 2-chloro-4,6-dimethoxy-1,3,5-triazine, have been used to efficiently synthesize 2-oxazolines at room temperature (Bandgar & Pandit, 2003).

  • Organometallic Alkylation : The reactivity of 2-chloro-4,6-dimethoxy-1,3,5-triazine in Pd- or Ni-catalyzed cross-coupling processes with various organometallic reagents has been explored, demonstrating its utility in forming new C–C bonds (Samaritani, Signore, Malanga, & Menicagli, 2005).

  • Epoxy Resin Curing Agents : Piperazinylo bisaryl hydrazino-s-triazine derivatives, prepared from 2-(4-ethyl-1-piperazinylo)-4,6-dichloro-1,3,5-triazine, have been used as curing agents for epoxy resins, showing potential in the development of glass-fiber reinforced composites (Chaudhari, 2009).

  • Dendrimeric Complexes : Dendrimeric melamine cored complexes involving triazine have been synthesized and characterized, displaying interesting magnetic behaviors (Uysal & Koç, 2010).

  • Hydrolysis Studies : The hydrolysis of 2-substituted 4,6-dichloro-1,3,5-triazines has been investigated, providing insights into the structural effects on triazine derivatives (Koopman, 2010).

  • Flame Retardants for Cotton Fabric : Triazine-phosphonate derivatives have been studied for their flame retardant properties on cotton fabrics, including understanding their thermal degradation mechanism (Nguyen et al., 2015).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . In case of inhalation, it is recommended to move the victim into fresh air .

properties

IUPAC Name

2-butoxy-4,6-dichloro-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3O/c1-2-3-4-13-7-11-5(8)10-6(9)12-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNVNAIEXWYGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160648
Record name 2-Butoxy-4,6-dichloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-4,6-dichloro-1,3,5-triazine

CAS RN

13838-32-9
Record name 2-Butoxy-4,6-dichloro-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13838-32-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butoxy-4,6-dichloro-1,3,5-triazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butoxy-4,6-dichloro-1,3,5-triazine
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Record name 2-butoxy-4,6-dichloro-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Brückner, M Wachsmann - Journal of Chromatography a, 2003 - Elsevier
A series of chiral derivatizing reagents (CDRs) was synthesized by nucleophilic replacement of one chlorine atom in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine; s-triazine) by alkoxy …
Number of citations: 45 www.sciencedirect.com
H Koopman, JH Uhlenbroek, HH Haeck… - Recueil des Travaux …, 1959 - Wiley Online Library
An improved synthesis of 4,6‐dichloro‐2‐phenoxy‐1,3,5,‐triazine from cyanuric chloride and phenol in the presence of collidine (2,4,6‐trimethyl‐pyridine) induced us to investigate the …
Number of citations: 34 onlinelibrary.wiley.com
K Gomathishankkar, DM Joseph Yesudian… - Structural Chemistry, 2022 - Springer
Recent studies have shown that 1,3,5-triazine (s-triazine) derivatives are potent anticancer agents. The optimized geometry and vibrational frequencies of three 1,3,5-triazine derivatives …
Number of citations: 3 link.springer.com
DD Liang, MX Wang - The Journal of Organic Chemistry, 2018 - ACS Publications
A number of unprecedented homo heteracalix[2]arene[2]triazines were synthesized by means of a fragment coupling approach. Two directional nucleophilic substitution reactions of N-…
Number of citations: 4 pubs.acs.org
WF Beech - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Cyanuric chloride and 2,4-dichloro-1,3,5-triazines react with carbohydrazides, diarylguanidines, phthalimides, arylsulphonamides, and isopropylidene arylsulphonohydrazides in well-…
Number of citations: 21 pubs.rsc.org
DD Liang, MX Wang - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
Presented in this paper are the practical synthesis and conformational structure of hydrazo-bridged homo calix[4]arenes. The step-wise fragment coupling method based on the …
Number of citations: 12 pubs.rsc.org
S Batra, R Bhushan - Journal of Liquid Chromatography & Related …, 2014 - Taylor & Francis
Enantioseparation of (RS)-Bupropion was achieved as its diastereomers which were prepared with chiral derivatizing reagents (CDRs) synthesized from cyanuric chloride. Five new …
Number of citations: 5 www.tandfonline.com
S Batra, R Bhushan - Biomedical Chromatography, 2014 - Wiley Online Library
This review summarizes and critically evaluates the recent research on application of amino acids and amino acid amides as chiral auxiliaries in cyanuric chloride (CC) based chiral …
R Bhushan, M Lal - Chromatographia, 2013 - Springer
Two enantiomerically pure amines, viz., (R)-(+)-naphthylethyl amine and (S)-(+)-1-benzyl-3-aminopyrrolidine, were used as chiral auxiliaries for nucleophilic substitution of chlorine …
Number of citations: 5 link.springer.com
P Malik, A Dalal, R Bhushan - Journal of Liquid Chromatography & …, 2018 - Taylor & Francis
Racemate of (RS)-Bupropion (Bup) has been separated by derivatization approach and thin layer chromatography (TLC). It was extracted from commercially available tablets, purified, …
Number of citations: 1 www.tandfonline.com

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